molecular formula C9H9NO B1344278 4-Hydroxy-2,5-dimethylbenzonitrile CAS No. 85223-94-5

4-Hydroxy-2,5-dimethylbenzonitrile

Cat. No. B1344278
CAS RN: 85223-94-5
M. Wt: 147.17 g/mol
InChI Key: DGCLRFNSBZRROX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. It is characterized by the presence of hydroxy and methyl groups on the phenyl ring, which significantly influence its chemical and physical properties. The compound is of interest due to its potential applications in various chemical reactions and its relevance in the study of molecular structures and excited states.

Synthesis Analysis

The synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile can be achieved through a one-pot reaction starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. Optimal yields are obtained when the reaction is carried out in N,N-dimethylformamide (DMF), with the final product reaching a yield of 93% and a purity above 98% as determined by HPLC .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzonitrile derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the structure of 4-hydroxybenzonitrile and its anion has been investigated through IR spectra and ab initio calculations, revealing significant spectral changes upon conversion to the oxyanion form. The charge in the oxyanion is delocalized over the cyano group, phenylene ring, and oxyanionic center, leading to additional quinoidization of the phenylene ring .

Chemical Reactions Analysis

4-Hydroxy-2,5-dimethylbenzonitrile can undergo various chemical reactions, including interactions with nitrogen dioxide. For example, 2-hydroxy-3,5-dimethylbenzonitrile reacts with nitrogen dioxide to yield C4-epimeric 6-hydroxy-4,5-dinitrocyclohex-2-enones. These reactions are complex and can lead to a variety of products, as demonstrated by X-ray structure determinations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2,5-dimethylbenzonitrile are influenced by its functional groups. The presence of hydroxy and methyl groups, as well as the cyano group, affects its reactivity, solubility, and interaction with other molecules. For instance, 3,5-dihalo-4-hydroxybenzonitriles form chain-like arrangements and polymorphs due to OH...NC interactions, and their properties can be further modified by the presence of solvates . Additionally, the excited states of related compounds, such as 4-dimethylaminobenzonitrile derivatives, have been studied theoretically, revealing that the methyl groups and amino twisting significantly modify the properties of their excited states, including the intersystem crossing processes .

Scientific Research Applications

Phototransposition and Photoaddition in Dimethylbenzonitriles

Phototransposition in Acetonitrile and Photoaddition of 2,2, 2-Trifluoroethanol : The research by Howell, Pincock, and Stefanova (2000) delves into the photochemical behavior of six isomers of dimethylbenzonitrile, including 4-Hydroxy-2,5-dimethylbenzonitrile. They investigated the phototransposition in acetonitrile and the photoaddition of 2,2,2-trifluoroethanol, revealing the formation of addition products from certain isomers. This study provides insights into the underlying mechanisms of these photochemical reactions (Howell et al., 2000).

Serotonin 2A Receptor Agonist Applications

25CN-NBOH : Emil Märcher Rørsted, A. Jensen, and J. Kristensen (2021) highlighted the significance of 4‐(2‐((2‐hydroxybenzyl)amino)ethyl)‐2,5‐dimethoxybenzonitrile, also known as 25CN-NBOH, as a potent and selective serotonin 2A receptor agonist. It has become a crucial pharmacological tool for exploring 5-HT2AR signaling in various animal models (Rørsted et al., 2021). Additionally, J. Kristensen, Emil Märcher-Rørsted, and Jitka Nykodemová (2021) presented an improved and scalable synthesis of 25CN-NBOH, making it accessible for further scientific research (Kristensen et al., 2021).

Synthesis and Characterization

Synthesis and Characterization of N-Substituted Bis-phenols : Sarma, Tamuly, and Baruah (2007) explored the synthesis and characterization of N-substituted bis-phenols, highlighting the inclusion of acetonitrile and characteristic visible absorptions of generated cations (Sarma et al., 2007).

Corrosion Inhibitors

Quinoline Derivatives as Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) investigated novel quinoline derivatives, including 4-Hydroxy-2,5-dimethylbenzonitrile, as green corrosion inhibitors for mild steel in an acidic medium. Their study provides insights into the mechanism of corrosion inhibition and the efficiency of these derivatives (Singh et al., 2016).

Chemical Analysis and Sensing Applications

A General-Purpose MALDI Matrix : Gu et al. (2021) identified 4-hydroxy-3-nitrobenzonitrile as a versatile matrix for MALDI MS analyses of small organic, peptide, and protein molecules, showcasing its strong UV absorption and clean background in low mass range analyses (Gu et al., 2021).

Safety And Hazards

The safety information for 4-Hydroxy-2,5-dimethylbenzonitrile includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCLRFNSBZRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626958
Record name 4-Hydroxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethylbenzonitrile

CAS RN

85223-94-5
Record name 4-Hydroxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-4-hydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Á Fontana, FS dos Santos, FA Fonseca… - Journal of …, 2015 - hindawi.com
Organic synthesis of the monomer of poly(p-phenylenevinylene) was performed starting by the 2,5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 7 www.hindawi.com
Á Fontana, FS dos Santos, FA Fonseca, ADR Freitas… - 2015 - academia.edu
Organic synthesis of the monomer of poly (p-phenylenevinylene) was performed starting by the 2, 5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 2 www.academia.edu

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